molecular formula C12H23N3O B6577483 3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea CAS No. 1596017-86-5

3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea

Cat. No.: B6577483
CAS No.: 1596017-86-5
M. Wt: 225.33 g/mol
InChI Key: SPXJETPCWUGXQT-UHFFFAOYSA-N
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Description

3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea is a chemical compound with the molecular formula C13H24N2O It is known for its unique structure, which includes a cyclopentyl group and a methylpiperidinyl group connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea typically involves the reaction of cyclopentyl isocyanate with 1-methylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Cyclopentyl isocyanate+1-methylpiperidineThis compound\text{Cyclopentyl isocyanate} + \text{1-methylpiperidine} \rightarrow \text{this compound} Cyclopentyl isocyanate+1-methylpiperidine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Studied for its potential therapeutic effects, including antimalarial and anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-3-(1-methylpiperidin-4-yl)urea
  • 3-(4-methylpiperazin-1-yl)propanoic acid
  • 1-(4-fluorobenzyl)piperidin-4-yl

Uniqueness

3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, or selectivity in various applications.

Properties

IUPAC Name

1-cyclopentyl-3-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-15-8-6-11(7-9-15)14-12(16)13-10-4-2-3-5-10/h10-11H,2-9H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXJETPCWUGXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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